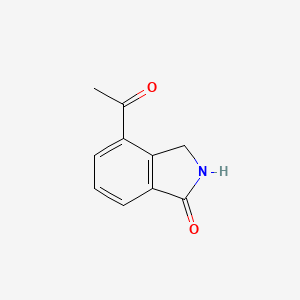

4-乙酰基异吲哚啉-1-酮

描述

4-Acetylisoindolin-1-one is a chemical compound used in research and development . It is available for purchase from various scientific suppliers .

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, which includes 4-Acetylisoindolin-1-one, has been achieved through ultrasonic-assisted synthesis . This method involves the use of 3-alkylidenephtalides under ultrasonic irradiation . The synthesis is characterized by high efficiency, good group tolerance, and high yields . It can also be performed on a multigram scale and extended to access other motifs of isoindolin-1-ones in a one-pot fashion .科学研究应用

植物生长调节

- 4-氯吲哚-3-乙酸 (4-Cl-IAA) 和植物生长:4-Cl-IAA,一种与 4-乙酰基异吲哚啉-1-酮结构相关的化合物,是一种有效的生长素,用于生物测定中了解生长素介导的植物生长。这项研究重点关注 4-Cl-IAA 在紫花豆属中的天然存在及其在植物生长和发育中的作用 (Reinecke,2004)。

阿尔茨海默病研究

- 组蛋白乙酰化和阿尔茨海默病:一项关于 4-苯基丁酸钠 (4-PBA) 的研究,它是 4-乙酰基异吲哚啉-1-酮的类似物,显示了其在通过组蛋白乙酰化进行染色质修饰中的作用,这对于记忆储存至关重要。已经观察到 4-PBA 可以逆转阿尔茨海默病小鼠模型中的记忆缺陷,表明其潜在的治疗应用 (Ricobaraza 等人,2009)。

溴结构域配体

- 异恶唑作为乙酰赖氨酸模拟溴结构域配体:对模拟乙酰赖氨酸部分的 3,5-二甲基异恶唑的研究,提供了它们作为组蛋白-溴结构域相互作用中竞争性抑制剂的作用见解。这对于开发溴结构域和额外 C 末端结构域 (BET) 家族以及 CREBBP 溴结构域的探针具有重要意义 (Hewings 等人,2011)。

心肾作用

- 二肽基肽酶-4 抑制剂和心肾作用:该研究探讨了 DPP-4 抑制剂的心肾作用,强调了它们抑制血管紧张素转换酶 (ACE) 的潜力。这项研究表明,一些 DPP-4 抑制剂可能解释了这些药物的心肾作用 (Abouelkheir 和 El-Metwally,2019)。

抗肿瘤研究

- 吲哚衍生物作为抗癌剂:一项关于新颖吲哚衍生物(与 4-乙酰基异吲哚啉-1-酮相关)作为有效的抗癌剂和细胞凋亡诱导剂的设计、合成和生物学评估的研究,表明了它们在癌症治疗中的潜力 (El-Sharief 等人,2019)。

血管紧张素转换酶抑制剂

- 血管紧张素转换酶抑制剂研究:探索与 4-取代脯氨酸的依那普利和膦酸抑制剂类似物的合成,表明它们作为血管紧张素转换酶 (ACE) 抑制剂的效力 (Krapcho 等人,1988)。

阿尔茨海默病治疗

- 阿尔茨海默病的双重乙酰胆碱酯酶和 β-分泌酶抑制剂:研究针对阿尔茨海默病治疗设计和合成同时靶向 β-分泌酶 (BACE 1) 和乙酰胆碱酯酶 (AChE) 的双重抑制剂,强调了与 4-乙酰基异吲哚啉-1-酮相关的化合物的潜力 (Deng 等人,2019)。

未来方向

Future research could focus on the development of more efficient and sustainable synthesis methods for isoindolin-1-one derivatives . Additionally, more detailed studies on the physical and chemical properties, mechanism of action, and potential applications of 4-Acetylisoindolin-1-one could be beneficial .

作用机制

Target of Action

The primary target of 4-Acetylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription .

Mode of Action

4-Acetylisoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle and potentially leading to cell death .

Pharmacokinetics

The pharmacokinetics of 4-Acetylisoindolin-1-one have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . These studies suggest that 4-Acetylisoindolin-1-one exhibits good bioavailability and stability . .

Result of Action

The inhibition of CDK7 by 4-Acetylisoindolin-1-one disrupts the cell cycle, which can lead to cell death . This makes 4-Acetylisoindolin-1-one a potential candidate for anti-cancer action, particularly against cancers where CDK7 plays a crucial role .

生化分析

Biochemical Properties

4-Acetylisoindolin-1-one has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a protein that plays a crucial role in cell cycle regulation . The interaction between 4-Acetylisoindolin-1-one and CDK7 involves conventional hydrogen bonding with active amino acid residues of the enzyme .

Cellular Effects

The effects of 4-Acetylisoindolin-1-one on cellular processes are primarily related to its potential as a CDK7 inhibitor . By inhibiting CDK7, 4-Acetylisoindolin-1-one can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the transcription process and cell proliferation, potentially exerting anti-cancer activity .

Molecular Mechanism

The molecular mechanism of 4-Acetylisoindolin-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to CDK7, inhibiting its activity and thus influencing the cell cycle . This interaction is facilitated by the compound’s high binding affinity and its ability to form hydrogen bonds with active amino acid residues of CDK7 .

属性

IUPAC Name |

4-acetyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6(12)7-3-2-4-8-9(7)5-11-10(8)13/h2-4H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJGIFKZMOGGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743954 | |

| Record name | 4-Acetyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021874-48-5 | |

| Record name | 4-Acetyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

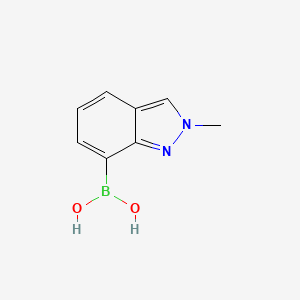

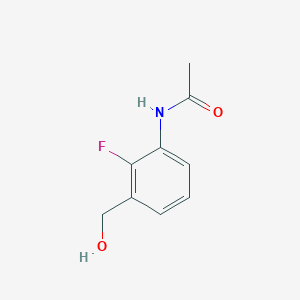

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

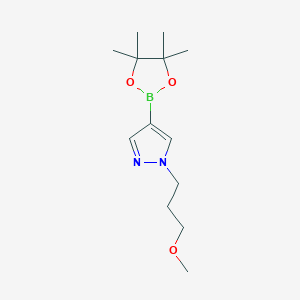

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)